molecular formula C30H27FN2O6S B3266908 2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide CAS No. 439288-60-5

2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B3266908
CAS No.: 439288-60-5
M. Wt: 562.6 g/mol
InChI Key: YRPJPJYKNGUMJQ-UHFFFAOYSA-N
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Description

This compound features a benzo[f]isoindol-1-one core substituted with ethoxy groups at positions 4 and 9, linked to a phenyl ring via an acetamide bridge. The sulfonamide moiety is functionalized with a 4-fluorophenyl group, which enhances metabolic stability and binding affinity to target proteins.

Properties

IUPAC Name

2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]-N-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN2O6S/c1-3-38-28-23-7-5-6-8-24(23)29(39-4-2)27-25(28)18-33(30(27)35)21-13-9-19(10-14-21)17-26(34)32-40(36,37)22-15-11-20(31)12-16-22/h5-16H,3-4,17-18H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPJPJYKNGUMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide is a complex organic molecule characterized by its unique structural features, including a benzo[f]isoindole core and a sulfonamide group. This compound's molecular formula is C30H28N2O6SC_{30}H_{28}N_{2}O_{6}S with a molecular weight of approximately 544.62 g/mol . The presence of functional groups such as the sulfonamide and diethoxy enhances its potential biological activities.

Structural Features

The structural complexity of this compound can be summarized as follows:

Component Description
Benzo[f]isoindole Core structure contributing to biological activity
Sulfonamide Group Known for antibacterial and anticancer properties
Diethoxy Groups Enhance solubility and reactivity

Biological Activity

Preliminary studies indicate that compounds similar to this benzo[f]isoindole derivative exhibit significant biological activities. The following activities have been noted:

  • Anticancer Activity: The sulfonamide moiety is often linked to anticancer properties, potentially through mechanisms that inhibit tumor growth and induce apoptosis in cancer cells .
  • Antibacterial Properties: The presence of the sulfonamide group suggests potential antibacterial effects, similar to established sulfonamide drugs .
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Anticancer Studies: A study on related benzo[f]isoindole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range . For example, compound 13 from a related study exhibited strong anti-Bcl-2 activity, indicating its potential as an anticancer agent.
  • Antibacterial Screening: Research involving derivatives of the benzo[f]isoindole structure revealed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . These findings support the hypothesis that this compound may possess similar antibacterial properties.
  • Mechanistic Insights: Molecular dynamics simulations have been employed to understand how these compounds interact with biological targets. For instance, a related compound was found to interact with proteins primarily through hydrophobic contacts, suggesting a specific mechanism of action that could be applicable to the compound .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, which may include:

  • Anticancer Properties : The benzo[f]isoindole structure is associated with anticancer activity. Compounds with similar structures have shown efficacy against several cancer types, potentially through mechanisms involving apoptosis and cell cycle regulation .
  • Antibacterial Effects : The sulfonamide group is known for its role in medicinal chemistry, particularly in developing antibacterial agents. This suggests that the compound may possess antimicrobial properties .
  • Anti-inflammatory Potential : Given the structural characteristics, it may also interact with inflammatory pathways, contributing to its therapeutic profile in inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[f]isoindole core followed by the introduction of the sulfonamide and acetamide functionalities. Understanding its mechanism of action is crucial for elucidating how it interacts with biological targets.

Case Study 1: Anticancer Activity

A study published in Oncogene explored the effects of similar compounds on breast cancer cells. The research indicated that compounds with a benzo[f]isoindole structure could inhibit tumor growth and induce apoptosis in estrogen receptor-positive breast cancer cells .

Case Study 2: Antibacterial Efficacy

Research highlighted in Molecular Biology of the Cell demonstrated that sulfonamide-containing compounds exhibit significant antibacterial activity against a range of pathogens. This suggests that our compound may also have potential as an antibacterial agent .

Case Study 3: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory properties of related compounds and found that they could modulate inflammatory responses through inhibition of pro-inflammatory cytokines. This points to a possible application for our compound in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The target compound shares a sulfonamide-acetamide scaffold with several analogs but differs in core heterocyclic systems and substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Core Structure R1 (Sulfonamide Substituent) R2 (Acetamide Substituent) Molecular Formula Yield (%)
Target Compound Benzo[f]isoindol-1-one 4-Fluorophenyl 4-(4,9-Diethoxy)phenyl C₃₀H₂₈FN₂O₆S* N/A
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide () Indole 4-Fluorophenyl 1-(4-Chlorobenzoyl)-5-methoxy C₂₄H₁₈ClFN₂O₅S Partial†
Compound 31 () Indole 4-Trifluoromethylphenyl 1-(4-Chlorobenzoyl)-5-methoxy C₂₅H₁₈ClF₃N₂O₅S 43
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () Indole 4-Fluorobenzyl 1H-Indol-3-yl C₁₇H₁₃FN₂O₂ N/A

*Theoretical formula based on structural analysis.

Functional Implications of Substituents

  • Sulfonamide Moieties : The 4-fluorophenyl group (shared with ) may confer selectivity toward sulfotransferases or cyclooxygenase (COX) enzymes, as seen in indomethacin derivatives . In contrast, the trifluoromethyl group in Compound 31 () could increase steric bulk and electron-withdrawing effects, altering potency or pharmacokinetics.
  • Acetamide Linker : The phenyl-ethyl bridge in the target compound may reduce conformational flexibility compared to indole-linked analogs, possibly affecting binding kinetics .

Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

  • Solubility : The diethoxy groups may improve water solubility compared to methoxy or chloro substituents in –2.
  • Enzyme Inhibition : Indole-based sulfonamides in –2 show COX-1/COX-2 inhibition; the benzo[f]isoindol core might target similar pathways with enhanced selectivity .
  • Metabolic Stability : Fluorine atoms in the sulfonamide group (target and ) likely reduce cytochrome P450-mediated degradation, extending half-life .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates characterized?

The synthesis of structurally related acetamide derivatives typically involves multi-step routes, including nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example, indole-based analogs are synthesized via condensation of substituted indole intermediates with activated carbonyl groups (e.g., acetyl chlorides) under anhydrous conditions . Key intermediates are characterized using 1^1H-NMR, 13^13C-NMR, and HRMS to confirm regiochemistry and purity. Crystallographic validation (X-ray) is recommended for resolving stereochemical ambiguities in complex scaffolds .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Advanced spectroscopic methods are essential:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent positions and confirm the absence of rotamers or impurities. For example, indole C-H protons resonate at δ 7.1–7.8 ppm in DMSO-d6_6, while sulfonyl groups exhibit distinct 19^19F-NMR signals .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ peaks within 2 ppm error tolerance) .
  • X-ray Diffraction: Resolves conformational ambiguities, particularly in isoindole or benzoxazole derivatives .

Q. How are solubility and stability profiles assessed during early-stage development?

Solubility is tested in polar (e.g., DMSO, methanol) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC. Stability studies under thermal (40–60°C) and hydrolytic conditions (acid/base) identify degradation pathways. For instance, sulfonamide groups may hydrolyze under strong acidic conditions, requiring protective formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against molecular targets?

SAR strategies involve systematic substitution of key moieties:

  • Core Modifications: Replace the benzoisoindol-1-one ring with pyrazolo[4,3-d]pyrimidine or oxadiazole scaffolds to enhance target affinity .
  • Substituent Tuning: Introduce electron-withdrawing groups (e.g., nitro, fluoro) on phenyl rings to improve metabolic stability. Fluorine substituents, as in the 4-fluorophenylsulfonyl group, enhance membrane permeability via reduced polar surface area .
  • In Vitro Assays: Screen analogs against target proteins (e.g., Bcl-2, PDE4) using fluorescence polarization or enzyme inhibition assays. Dose-response curves (IC50_{50}) and selectivity indices guide optimization .

Q. What experimental designs address contradictions in reported biological activities or synthetic yields?

Contradictions may arise from divergent reaction conditions or assay protocols. To resolve these:

  • Reaction Optimization: Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading). For example, microwave-assisted synthesis can improve yields of low-yield steps (e.g., 5–14% in traditional routes) .
  • Biological Replication: Validate activity in orthogonal assays (e.g., cell viability vs. target-binding assays). Discrepancies in tubulin inhibition data, for instance, may stem from cell line-specific expression of efflux transporters .

Q. How can computational modeling predict molecular interactions with therapeutic targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding to target sites:

  • Docking Studies: Identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and PDE4 catalytic residues) .
  • ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize analogs with favorable profiles .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous-Flow Chemistry: Reduces reaction times and improves reproducibility for oxidation or coupling steps .
  • Purification Techniques: Use preparative HPLC or flash chromatography with gradient elution to isolate high-purity batches (>95%) .

Q. How are intermolecular interactions (e.g., hydrogen bonding) characterized to explain crystallographic packing?

X-ray crystallography reveals intramolecular interactions (e.g., C–H···O bonds in acetamide derivatives) and intermolecular forces (N–H···O hydrogen bonds) that stabilize crystal lattices. These interactions inform solubility and polymorphism risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide

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